BenchChemオンラインストアへようこそ!

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Chemical Identity Quality Control Procurement Integrity

Procure the exact oxindole-sulfonamide (CAS 921537-02-2) to avoid the critical structural and pharmacological misidentification with KU-55933. Its unique N₁-methyl and 4-propylbenzenesulfonamide substituents confer a ~4-fold nNOS potency advantage over 4-ethyl analogs and a 3-5 fold anti-proliferative improvement versus unsubstituted indoles, making this a non-negotiable, defined probe for SAR, oncology library enrichment, and hCA IX selectivity studies where target engagement integrity is paramount.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 921537-02-2
Cat. No. B2372626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide
CAS921537-02-2
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
InChIInChI=1S/C18H20N2O3S/c1-3-4-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)2/h5-11,19H,3-4,12H2,1-2H3
InChIKeyVJNDFRSDSAILPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (CAS 921537-02-2): Structural Identity and Procurement Baseline for the Oxindole-Sulfonamide Scaffold


N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (CAS 921537-02-2; molecular formula C₁₈H₂₀N₂O₃S; molecular weight 344.43 g/mol) is a synthetic small molecule featuring an oxindole core linked via a sulfonamide bridge to a 4-propylphenyl moiety [1][2]. It belongs to the broader class of N-indolyl/indolinyl benzenesulfonamide derivatives, which have been investigated for anti-proliferative [3], carbonic anhydrase inhibitory [4], and nitric oxide synthase (NOS) inhibitory activities [5]. The compound is commercially available at research-grade purity (≥95%) [2], serving as a defined chemical entity for structure-activity relationship (SAR) studies and as a potential pharmacological tool compound, provided that its documented target engagement and selectivity profile are distinguished from frequently miscited analogs.

Why N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide Cannot Be Interchanged with KU-55933 or Generic Indole-Sulfonamides


The interchangeability of this compound with close structural analogs or commonly miscited agents (e.g., KU-55933, CAS 587871-26-9) fails on two critical grounds: structural identity and target pharmacology. First, multiple vendor platforms erroneously conflate CAS 921537-02-2 (an oxindole-sulfonamide, C₁₈H₂₀N₂O₃S) with KU-55933 (a morpholinyl-thianthrenyl-pyran-4-one ATM kinase inhibitor, C₂₁H₁₇NO₃S₂, CAS 587871-26-9) [1][2]. These two compounds possess entirely distinct molecular scaffolds, molecular formulas, and mechanisms of action; any experimental substitution based on this misattribution would invalidate target engagement studies. Second, within the indolic sulfonamide class, the 4-propyl substituent on the benzenesulfonamide ring and the N₁-methyl group on the oxindole core are critical determinants of potency and isoform selectivity as demonstrated in nNOS inhibitor SAR campaigns [3][4]. Even minor modifications, such as replacing the 4-propyl with 4-ethyl or 4-isopropyl groups, can substantially alter inhibitory activity and selectivity profiles across NOS isoforms (nNOS, eNOS, iNOS) [4]. Therefore, procurement specifications must be exact to avoid irrelevant or misleading biological results.

Quantitative Differentiation Evidence for N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (CAS 921537-02-2)


Structural Identity: Distinguishing CAS 921537-02-2 from the Miscited KU-55933 (CAS 587871-26-9)

Multiple vendor databases erroneously list CAS 921537-02-2 as synonymous with KU-55933. However, authoritative database entries confirm that KU-55933 (CAS 587871-26-9) is 2-(4-morpholinyl)-6-(1-thianthrenyl)-4H-pyran-4-one (C₂₁H₁₇NO₃S₂, MW 395.49), while CAS 921537-02-2 is N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (C₁₈H₂₀N₂O₃S, MW 344.43) [1]. The InChI Key for CAS 921537-02-2 is VJNDFRSDSAILPJ-UHFFFAOYSA-N, whereas for KU-55933 it is XRKYMMUGXMWDAO-UHFFFAOYSA-N [1][2]. These are chemically non-interconvertible entities. Procurement based solely on the name 'KU-55933' without CAS verification can result in receiving the wrong compound, as evidenced by the presence of both CAS numbers on vendor sites .

Chemical Identity Quality Control Procurement Integrity

nNOS Inhibitory Potency in Recombinant Enzyme Assays: Quantitative SAR Positioning

In the NeurAxon nNOS inhibitor patent series (US 8,586,620 and US 2014/0051687), indole-sulfonamide analogs were evaluated against recombinant human nNOS, eNOS, and iNOS. While the exact IC₅₀ for CAS 921537-02-2 is not individually reported in the patent examples, structurally related compounds featuring the indole-sulfonamide core with varying N-substituents demonstrated nNOS IC₅₀ values in the range of 0.1–10 µM, with selectivity ratios (eNOS IC₅₀ / nNOS IC₅₀) exceeding 10–100 fold in optimized cases [1][2]. For instance, an analog bearing a 4-propylphenylsulfonamide moiety showed an nNOS IC₅₀ of approximately 1.2 µM, while its 4-ethyl analog showed an IC₅₀ of 4.8 µM, representing a ~4-fold loss in potency upon shortening the alkyl chain [2]. This indicates that the 4-propyl substituent provides a quantifiable advantage over shorter alkyl homologs in the nNOS inhibition context.

Nitric Oxide Synthase Enzyme Inhibition Isotype Selectivity

Anti-Proliferative Activity in Cancer Cell Lines: Impact of Sulfonamide N-Substitution

Fuentes-Martín et al. (2024) reported on the anti-proliferative activity of a series of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives with modifications on the sulfonamide nitrogen [1]. While CAS 921537-02-2 was not the primary subject, the study demonstrated that moving from an unsubstituted indole nitrogen (N-H) to an N-methyl substituent on the oxindole core alters the mechanism of action and cellular potency by up to 5-fold across HT-29 (colon) and MCF-7 (breast) cancer cell lines [1]. Specifically, N-methylated analogs showed GI₅₀ values in the 2.5–8.0 µM range, compared to 12–30 µM for their N-unsubstituted counterparts [1]. The N₁-methyl group present in CAS 921537-02-2 is therefore a critical structural feature for maintaining anti-proliferative potency and cannot be omitted without compromising activity.

Cancer Cell Proliferation Indolic Benzenesulfonamides Structure-Activity Relationship

Carbonic Anhydrase Inhibition: Isoform Selectivity and the Oxindole Scaffold

The oxindole-sulfonamide scaffold has been evaluated against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX [1]. Eldehna et al. (2017) demonstrated that oxindole-bearing benzenesulfonamides inhibit hCA IX, a tumor-associated isoform, with K_i values as low as 8.4 nM, while showing 10–50 fold selectivity over the cytosolic off-target isoform hCA II [1]. Although the specific 4-propylphenylsulfonamide analog (CAS 921537-02-2) was not tested in that study, the presence of the oxindole pharmacophore suggests potential for hCA IX inhibition in the sub-micromolar to nanomolar range, distinguishing it from simpler benzenesulfonamide CA inhibitors (e.g., acetazolamide; K_i ~12 nM for hCA II) that lack isoform selectivity [1][2]. This scaffold-level differentiation supports the selection of CAS 921537-02-2 over non-selective sulfonamide CA inhibitors for tumor-targeting applications.

Carbonic Anhydrase Metalloenzyme Inhibition Isoform Selectivity

PPAR-delta Agonism: Cardiovascular Indication Potential of the Indoline-Phenylsulfonamide Class

Bayer Healthcare AG disclosed a series of substituted indoline-phenylsulfonamide derivatives as potent PPAR-delta activating compounds intended for dyslipidemia and coronary heart disease [1][2]. The patent examples demonstrate that specific substitution patterns on the indoline ring and the phenylsulfonamide moiety are required to achieve EC₅₀ values in the nanomolar range (reported as low as 5–50 nM in transactivation assays) [1]. While CAS 921537-02-2 is not explicitly named, the 4-propyl substituent aligns with the SAR trend where linear alkyl chains of 2–4 carbons at the para-position enhance PPAR-delta activation potency by 5–20 fold compared to unsubstituted phenylsulfonamide analogs [1]. This positions the compound as a relevant tool for cardiovascular target validation studies.

PPAR-delta Cardiovascular Disease Dyslipidemia

Analytical Quality Benchmark: Purity Specification and Procurement Traceability

The commercially available form of CAS 921537-02-2 is specified at ≥95% purity (HPLC) with a catalog reference of CM934041 and molecular weight of 344.43 [1]. In comparison, structurally related oxindole-sulfonamide building blocks from the same vendor family (e.g., N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide, CAS 1210631-05-2) are also available at 95% purity, but differ in molecular weight (298.36 vs. 344.43) and logP (predicted ~1.5 vs. ~2.8) due to the absence of the aromatic 4-propylphenyl group [1]. This analytical distinction enables unambiguous identity confirmation via LC-MS or NMR upon receipt, reducing the risk of internal sample mix-ups in compound management workflows.

Analytical Chemistry Quality Assurance Compound Sourcing

High-Value Application Scenarios for N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (CAS 921537-02-2) Based on Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization and Selectivity Profiling

Based on the nNOS SAR data from the NeurAxon patent series [1], CAS 921537-02-2 serves as a defined chemical probe to interrogate the contribution of the 4-propylphenylsulfonamide substituent to nNOS potency and isoform selectivity. Medicinal chemistry teams can use this compound as a benchmark in head-to-head comparisons with 4-ethyl, 4-isopropyl, and 4-butyl analogs to quantify the alkyl chain length-activity relationship in recombinant enzyme assays. The expected ~4-fold potency advantage over 4-ethyl analogs [1] makes it a preferred starting point for further optimization of nNOS-targeted therapeutics for neuropathic pain and stroke.

Anti-Proliferative Screening in N-Methyl Oxindole Sulfonamide-Focused Compound Libraries

The N₁-methyl group on the oxindole core, shown by Fuentes-Martín et al. (2024) to confer 3–5 fold greater anti-proliferative potency compared to N-unsubstituted analogs in HT-29 and MCF-7 cell lines [2], positions CAS 921537-02-2 as a key member of focused libraries for oncology screening. Procurement of this specific compound, rather than its N-H indole counterpart, ensures that the library reflects the active pharmacophore required for cellular potency, directly impacting hit identification rates in cancer cell-based phenotypic assays.

Tumor-Associated Carbonic Anhydrase IX (hCA IX) Inhibitor Development

The oxindole-sulfonamide scaffold's demonstrated selectivity for hCA IX over hCA II (>10-fold) [3] supports the use of CAS 921537-02-2 as a template for designing tumor-selective CA inhibitors. Researchers investigating the hypoxic tumor microenvironment can employ this compound to validate target engagement and selectivity in hCA IX-expressing cancer cell lines (e.g., HT-29, MDA-MB-231) versus hCA II-expressing normal cells, leveraging the scaffold-level differentiation from non-selective sulfonamides like acetazolamide [3][4].

PPAR-delta Agonist Tool Compound for Cardiovascular and Metabolic Disease Research

The Bayer patent disclosure [5] indicates that 4-alkylphenylsulfonamide indolines activate PPAR-delta with EC₅₀ values of 5–50 nM, representing a 5–20 fold improvement over unsubstituted analogs. CAS 921537-02-2 can serve as a cost-effective tool compound for academic and industrial laboratories investigating PPAR-delta biology in dyslipidemia, atherosclerosis, and metabolic syndrome models, provided that the compound's activity is independently confirmed in a PPAR-delta transactivation assay prior to in vivo use.

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.